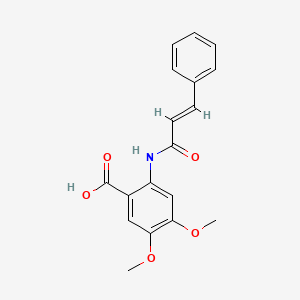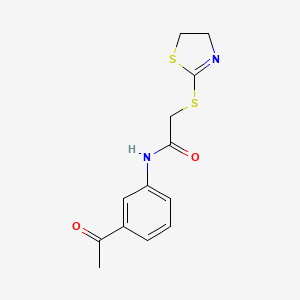![molecular formula C17H19NOS B5863324 2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5863324.png)
2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide is not fully understood. However, it has been suggested that this compound may act by modulating the activity of different neurotransmitters and receptors in the brain, including GABA, serotonin, and dopamine receptors. It may also exert its effects by inhibiting the activity of different enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help in reducing oxidative stress and preventing cellular damage. It has also been found to possess anti-inflammatory properties, which may help in reducing inflammation and pain. Additionally, this compound has been found to possess anticonvulsant properties, which may help in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide in lab experiments is its potential applications in different scientific fields, including medicine and pharmacology. This compound has shown promising results in the treatment of different diseases, making it a potential candidate for drug development. However, one of the main limitations of using this compound is its potential toxicity and side effects, which may limit its use in clinical settings.
Future Directions
There are various future directions for research on 2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide. One of the main directions is to further investigate its mechanism of action and physiological effects. This may help in understanding the potential applications of this compound in different scientific fields. Additionally, future research may focus on developing new derivatives of this compound with improved efficacy and reduced toxicity. Furthermore, research may focus on exploring the potential applications of this compound in the treatment of different diseases, including cancer, inflammation, and neurodegenerative disorders.
Synthesis Methods
The synthesis of 2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide can be achieved using various methods. One of the most commonly used methods involves the reaction of 2-phenylethylamine and 4-methylphenyl isothiocyanate in the presence of a suitable solvent and catalyst. The resulting product is then purified using different techniques, including column chromatography and recrystallization.
Scientific Research Applications
2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide has been extensively studied for its potential applications in various scientific fields, including medicine and pharmacology. This compound has shown promising results in the treatment of different diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for drug development.
properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-14-7-9-16(10-8-14)20-13-17(19)18-12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIDDTWMLJYRCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198372 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-chlorobenzyl)oxy]-2-methylquinoline](/img/structure/B5863252.png)
![1-({[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5863259.png)
![2-cyclooctyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5863263.png)

![4-methyl-3-[(4-methylbenzyl)thio]-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B5863273.png)
![4-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)morpholine](/img/structure/B5863282.png)

![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5863295.png)
![2-methoxy-N-[(4-methoxy-1-naphthyl)methyl]-5-nitroaniline](/img/structure/B5863300.png)
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5863305.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5863331.png)
![(4-{4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B5863338.png)
